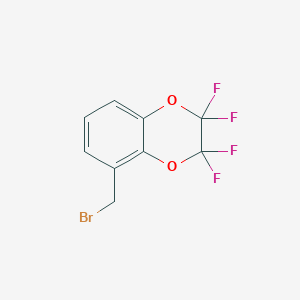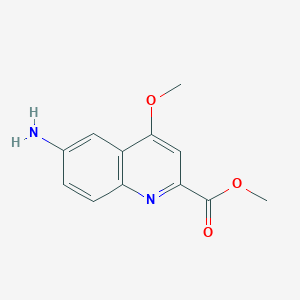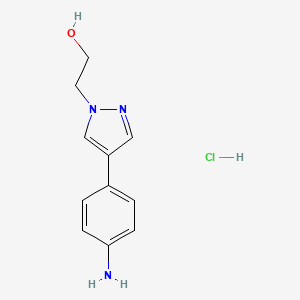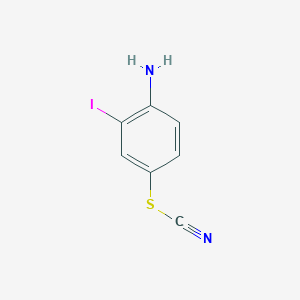
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is an organic compound that features a bromomethyl group and four fluorine atoms attached to a benzodioxane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane typically involves the bromination of a precursor compound. One common method is the bromination of 2,2,3,3-tetrafluoro-1,4-benzodioxane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted benzodioxane derivatives.
Oxidation: Benzodioxane carboxylic acids or aldehydes.
Reduction: 2,2,3,3-tetrafluoro-1,4-benzodioxane.
科学的研究の応用
5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Medicine: Investigated for its potential use in radiolabeling and imaging studies due to the presence of fluorine atoms, which can be detected using positron emission tomography (PET).
Industry: Utilized in the production of specialty polymers and materials with enhanced properties such as increased resistance to solvents and chemicals.
作用機序
The mechanism of action of 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, leading to the formation of various derivatives. The fluorine atoms in the compound can influence the electronic properties of the molecule, affecting its reactivity and interactions with other chemical species.
類似化合物との比較
5-(Chloromethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: Similar structure but with a chloromethyl group instead of a bromomethyl group. It may exhibit different reactivity due to the difference in halogen atoms.
5-(Iodomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane: Contains an iodomethyl group, which is more reactive in nucleophilic substitution reactions compared to the bromomethyl group.
2,2,3,3-Tetrafluoro-1,4-benzodioxane: Lacks the bromomethyl group, making it less reactive in substitution reactions but still useful as a fluorinated building block.
Uniqueness: 5-(Bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane is unique due to the presence of both bromomethyl and tetrafluorinated benzodioxane moieties
特性
分子式 |
C9H5BrF4O2 |
|---|---|
分子量 |
301.03 g/mol |
IUPAC名 |
5-(bromomethyl)-2,2,3,3-tetrafluoro-1,4-benzodioxine |
InChI |
InChI=1S/C9H5BrF4O2/c10-4-5-2-1-3-6-7(5)16-9(13,14)8(11,12)15-6/h1-3H,4H2 |
InChIキー |
ZTEPMZUHKUJLEA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)






![5-(4-Morpholinophenyl)-N-(p-tolyl)-1H-imidazo[1,2-b][1,2,4]triazol-6-amine](/img/structure/B15202437.png)


![7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B15202443.png)
